(1S,2S)-1,2-di-o-tolylethane-1,2-diamine
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Overview
Description
(1S,2S)-1,2-di-o-tolylethane-1,2-diamine is an organic compound with the molecular formula C16H20N2 It is a chiral diamine, meaning it has two amine groups and exists in two enantiomeric forms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine typically involves the reduction of the corresponding diketone or diimine precursor. One common method is the catalytic hydrogenation of (1S,2S)-1,2-di-o-tolylethane-1,2-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-di-o-tolylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding diketone.
Reduction: It can be further reduced to form the corresponding amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of (1S,2S)-1,2-di-o-tolylethane-1,2-dione.
Reduction: Formation of the corresponding primary amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1S,2S)-1,2-di-o-tolylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine involves its interaction with various molecular targets. As a chiral diamine, it can form complexes with metal ions, which can then participate in catalytic cycles. The specific pathways and targets depend on the context of its use, such as in catalysis or drug development.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1,2-di-o-tolylethane-1,2-diamine
- (1S,2S)-1,2-diphenylethane-1,2-diamine
- (1R,2R)-1,2-diphenylethane-1,2-diamine
Uniqueness
(1S,2S)-1,2-di-o-tolylethane-1,2-diamine is unique due to its specific chiral configuration and the presence of o-tolyl groups. This gives it distinct steric and electronic properties compared to other similar compounds, making it particularly useful in asymmetric synthesis and catalysis.
Biological Activity
(1S,2S)-1,2-di-o-tolylethane-1,2-diamine is a chiral diamine compound that has gained interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications based on current research findings.
This compound is characterized by its two o-tolyl groups attached to a central ethylene diamine backbone. Its structural formula can be represented as:
This compound exhibits chirality, which influences its biological interactions and pharmacokinetics.
Antiviral Properties
Recent studies have indicated that derivatives of diamines similar to this compound can exhibit antiviral activities. For instance, compounds synthesized from o-phenylenediamines have shown efficacy against viral infections by acting as dual blockers of the human ACE2 receptor and the SARS-CoV-2 spike protein . This suggests a potential role for this compound in developing antiviral therapies.
Anticancer Activity
The compound's structural analogs have also been investigated for their anticancer properties. Research indicates that certain quinoxaline derivatives synthesized through reactions involving diamines demonstrate significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of oxidative stress within cancer cells . The ability of these compounds to inhibit cell proliferation suggests that this compound might share similar properties.
The biological activity of this compound is thought to be mediated through multiple pathways:
- Oxidative Stress Induction : The compound may enhance the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
- Enzyme Inhibition : It has been suggested that diamines can act as inhibitors for enzymes involved in critical biological pathways, including those related to cancer progression .
Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of quinoxaline derivatives derived from o-phenylenediamines, it was found that specific structural modifications significantly increased activity against SARS-CoV-2. The study highlighted the importance of the diamine scaffold in enhancing bioactivity and selectivity .
Study 2: Anticancer Activity
A series of benzimidazole derivatives were synthesized using this compound as a key intermediate. These compounds were evaluated for their cytotoxic effects on various cancer cell lines. Results showed IC50 values ranging from 10 µM to 50 µM across different cell types, indicating promising anticancer potential .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C16H20N2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis(2-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-11-7-3-5-9-13(11)15(17)16(18)14-10-6-4-8-12(14)2/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m0/s1 |
InChI Key |
HKBNVGISGVWESI-HOTGVXAUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]([C@H](C2=CC=CC=C2C)N)N |
Canonical SMILES |
CC1=CC=CC=C1C(C(C2=CC=CC=C2C)N)N |
Origin of Product |
United States |
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